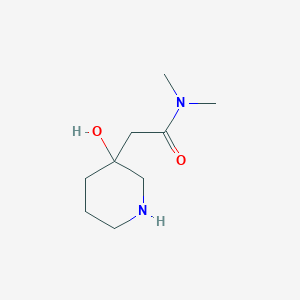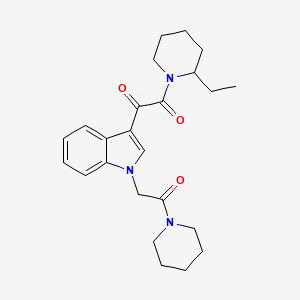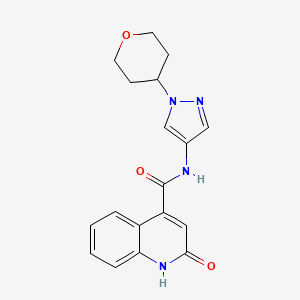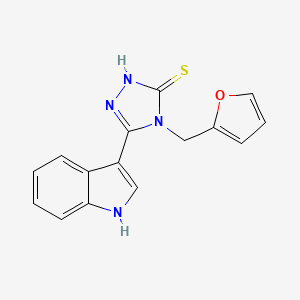
4-(2-furylmethyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-(2-furylmethyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol” is a product used for proteomics research. It has a molecular formula of C15H12N4OS and a molecular weight of 296.35 .
Physical and Chemical Properties Analysis
The molecular formula of this compound is C15H12N4OS and it has a molecular weight of 296.35 .Scientific Research Applications
Synthesis and Antimicrobial Activities
4-(2-furylmethyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol is synthesized in various studies and evaluated for its antimicrobial activities. These compounds demonstrate promising antimicrobial properties against a range of bacteria and fungi, showcasing their potential in medical applications, particularly as antimicrobial agents (Bayrak et al., 2009), (Kaplancikli et al., 2008).
Antileishmanial Activity
Research on 1,2,4-triazole derivatives, including those similar to this compound, indicates their potential as antileishmanial agents. These compounds have shown efficacy against Leishmania infantum, a parasite responsible for leishmaniasis (Süleymanoğlu et al., 2017), (Süleymanoğlu et al., 2017).
Molecular Docking Studies
Studies involving molecular docking have shown that derivatives of this compound can interact with various biological targets. These interactions suggest potential applications in drug discovery and development, particularly in targeting enzymes like kinases of anaplastic lymphoma and cyclooxygenase-2 (Hotsulia, 2019), (Hotsulia, 2019).
Antifungal and Nematicidal Activity
The indole-based 1,2,4-triazolo derivatives, structurally similar to this compound, have demonstrated notable antifungal and nematicidal activities, suggesting their utility in agricultural and medicinal applications for controlling fungal infections and nematodes (Mekala et al., 2014).
Properties
IUPAC Name |
4-(furan-2-ylmethyl)-3-(1H-indol-3-yl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4OS/c21-15-18-17-14(19(15)9-10-4-3-7-20-10)12-8-16-13-6-2-1-5-11(12)13/h1-8,16H,9H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGKCLZIXFCNJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=NNC(=S)N3CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2598770.png)

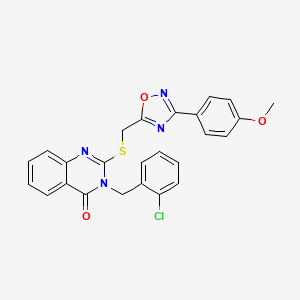
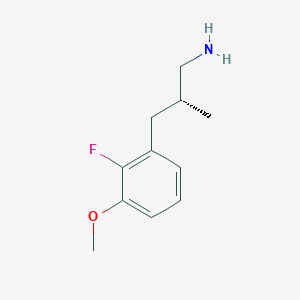
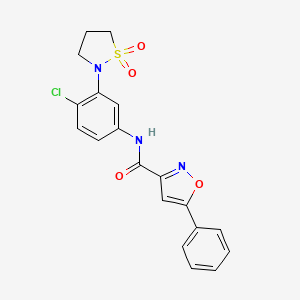
![Methyl 4-[[2-(1-oxo-2-propylisoquinolin-5-yl)oxyacetyl]amino]benzoate](/img/structure/B2598778.png)
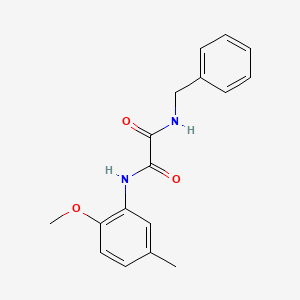
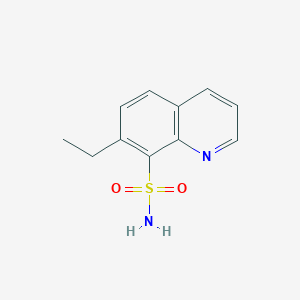
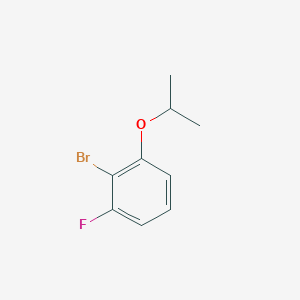
![2-[4-(cyclopentylamino)-2-oxoquinazolin-1(2H)-yl]-N-(3-methoxybenzyl)acetamide](/img/structure/B2598786.png)
![3,4,5-triethoxy-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2598789.png)
